Triclosan glucuronide

Descripción general

Descripción

Triclosan glucuronide is a metabolite of triclosan, an antibacterial and antifungal agent commonly found in various consumer products such as toothpaste, soaps, and detergents . Triclosan is known for its ability to inhibit bacterial fatty acid synthesis, making it effective against a wide range of bacteria . When triclosan is metabolized in the human body, it undergoes conjugation reactions to form this compound, which is then excreted in urine and feces .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Triclosan glucuronide is typically synthesized through the conjugation of triclosan with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver . The reaction conditions generally involve the presence of UDP-glucuronic acid as a co-substrate and the enzyme UGT. The reaction can be carried out in vitro using liver microsomes or recombinant UGT enzymes .

Industrial Production Methods: Industrial production of this compound is not commonly practiced, as it is primarily a metabolic product rather than a commercially synthesized compound. the synthesis of triclosan itself involves the chlorination of 2-phenoxyphenol, followed by purification and formulation into various consumer products .

Análisis De Reacciones Químicas

Types of Reactions: Triclosan glucuronide primarily undergoes conjugation reactions, specifically glucuronidation. This process involves the addition of glucuronic acid to triclosan, facilitated by the enzyme UDP-glucuronosyltransferase .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction conditions typically involve a buffered solution at physiological pH and temperature, mimicking the conditions in the liver .

Major Products Formed: The major product formed from the glucuronidation of triclosan is this compound. This metabolite is more water-soluble than triclosan, facilitating its excretion from the body .

Aplicaciones Científicas De Investigación

Triclosan glucuronide has been studied extensively in the context of its role as a metabolite of triclosan. Research has focused on understanding its formation, excretion, and potential effects on human health and the environment . In chemistry, it serves as a model compound for studying glucuronidation reactions and the activity of UDP-glucuronosyltransferase enzymes . In biology and medicine, it is used to investigate the metabolic pathways of triclosan and its potential endocrine-disrupting effects . Additionally, environmental studies have examined the presence of this compound in wastewater and its impact on aquatic ecosystems .

Mecanismo De Acción

The mechanism of action of triclosan glucuronide is primarily related to its role as a detoxification product of triclosan. Triclosan itself inhibits bacterial fatty acid synthesis by binding to the enoyl-acyl carrier protein reductase enzyme (ENR), which is essential for bacterial lipid biosynthesis . The formation of this compound facilitates the excretion of triclosan from the body, reducing its potential toxicity .

Comparación Con Compuestos Similares

Triclosan glucuronide is similar to other glucuronide conjugates formed from the metabolism of various xenobiotics. These compounds, such as bisphenol A glucuronide and acetaminophen glucuronide, also undergo glucuronidation to enhance their water solubility and facilitate excretion . this compound is unique in its origin from triclosan, a compound with significant antibacterial and antifungal properties . Other similar compounds include triclocarban, which shares a similar mechanism of action and is also used as an antimicrobial agent .

Actividad Biológica

Triclosan glucuronide (TCS-G) is a metabolite of triclosan (TCS), an antimicrobial agent widely used in various consumer products. Understanding the biological activity of TCS-G is crucial, as it has implications for human health and environmental safety. This article reviews the current knowledge on the biological activity of TCS-G, including its metabolism, potential toxicity, and interactions with gut microbiota.

1. Metabolism of Triclosan to this compound

Triclosan is primarily metabolized in the liver through glucuronidation, resulting in the formation of TCS-G. This process is facilitated by UDP-glucuronosyltransferases (UGTs), which catalyze the conjugation of TCS with glucuronic acid, rendering it biologically inactive and promoting its excretion via urine . Studies indicate that TCS-G is one of the primary urinary metabolites of triclosan, with a rapid elimination half-life in humans .

2. Biological Activity and Toxicity

Despite being considered biologically inactive, emerging research suggests that TCS-G may play a role in the reactivation of triclosan in the gut due to microbial enzymatic activity. Specific gut microbial β-glucuronidase (GUS) enzymes can hydrolyze TCS-G back to its active form, TCS, leading to potential toxicity .

Case Study: Gut Microbiota Interaction

A study demonstrated that antibiotic treatment in mice significantly increased levels of TCS-G while reducing triclosan levels in the colon. This suggests that gut bacteria are pivotal in modulating the bioavailability and toxicity of triclosan through the conversion of its glucuronide form back to its active state .

3. Implications for Human Health

The reactivation of triclosan from its glucuronide form raises concerns about its potential endocrine-disrupting properties. In vitro studies have shown that triclosan can exhibit estrogenic and androgenic activities at certain concentrations, which could lead to reproductive and developmental issues .

Table 1: Summary of Biological Activities

4. Environmental Considerations

TCS and its metabolites, including TCS-G, are prevalent in aquatic environments due to their widespread use. The ecological impact of these compounds remains a concern as they can affect microbial communities and disrupt ecosystem functions .

5. Conclusion

The biological activity of this compound is complex and warrants further investigation. While it is primarily viewed as a detoxified metabolite, its potential reactivation in the gut highlights significant implications for both human health and environmental safety. Continued research is essential to fully understand these dynamics and their broader impacts.

Propiedades

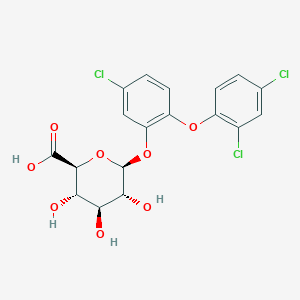

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl3O8/c19-7-1-3-10(9(21)5-7)27-11-4-2-8(20)6-12(11)28-18-15(24)13(22)14(23)16(29-18)17(25)26/h1-6,13-16,18,22-24H,(H,25,26)/t13-,14-,15+,16-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYVWBJVOYZRCX-RNGZQALNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858516 | |

| Record name | 5-Chloro-2-(2,4-dichlorophenoxy)phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63156-12-7 | |

| Record name | 5-Chloro-2-(2,4-dichlorophenoxy)phenyl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63156-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(2,4-dichlorophenoxy)phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triclosan glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.